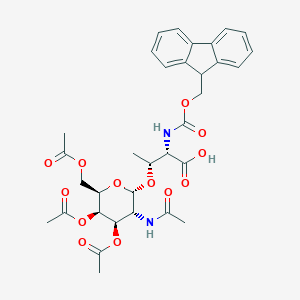

Fmoc-thr(galnac(AC)3-alpha-D)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-thr(galnac(AC)3-alpha-D)-OH: is a synthetic compound used primarily in the field of biochemistry and molecular biology. It is a derivative of threonine, an amino acid, and is modified with a galactosamine moiety that is acetylated. The compound is often used in peptide synthesis and glycosylation studies due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-thr(galnac(AC)3-alpha-D)-OH typically involves multiple steps. The process begins with the protection of the threonine amino group using a fluorenylmethyloxycarbonyl (Fmoc) group. The galactosamine moiety is then introduced through glycosylation reactions, followed by acetylation to protect the hydroxyl groups. The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

化学反応の分析

Types of Reactions:

Oxidation: Fmoc-thr(galnac(AC)3-alpha-D)-OH can undergo oxidation reactions, particularly at the hydroxyl groups of the galactosamine moiety.

Reduction: The compound can be reduced to remove the acetyl groups, revealing the free hydroxyl groups.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the threonine residue.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products Formed:

Oxidation: Oxidized derivatives of the galactosamine moiety.

Reduction: Deacetylated forms of the compound.

Substitution: Free threonine derivatives ready for further modification.

科学的研究の応用

Chemistry: Fmoc-thr(galnac(AC)3-alpha-D)-OH is used in the synthesis of glycopeptides, which are important for studying protein-carbohydrate interactions. It is also used in the development of new synthetic methodologies for peptide and glycopeptide synthesis.

Biology: In biological research, the compound is used to study glycosylation processes, which are critical for protein folding, stability, and function. It is also used in the development of glycopeptide-based vaccines and therapeutics.

Medicine: this compound has potential applications in drug development, particularly in the design of glycopeptide drugs that can target specific biological pathways. It is also used in the study of disease mechanisms involving glycosylation abnormalities.

Industry: In the pharmaceutical industry, the compound is used in the synthesis of complex glycopeptides for therapeutic applications. It is also used in the development of diagnostic tools and assays for detecting glycosylation patterns in biological samples.

作用機序

The mechanism of action of Fmoc-thr(galnac(AC)3-alpha-D)-OH involves its incorporation into peptides and proteins through glycosylation reactions. The galactosamine moiety interacts with specific enzymes and receptors, influencing protein folding and stability. The acetyl groups protect the hydroxyl groups during synthesis, ensuring the correct structure and function of the final product.

類似化合物との比較

Fmoc-thr(galnac(AC)2-alpha-D)-OH: Similar structure but with fewer acetyl groups.

Fmoc-thr(galnac(AC)3-beta-D)-OH: Similar structure but with a different stereochemistry at the galactosamine moiety.

Fmoc-ser(galnac(AC)3-alpha-D)-OH: Similar structure but with serine instead of threonine.

Uniqueness: Fmoc-thr(galnac(AC)3-alpha-D)-OH is unique due to its specific combination of threonine and a fully acetylated galactosamine moiety. This structure provides distinct properties that are valuable in glycopeptide synthesis and glycosylation studies. The compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a versatile tool in scientific research.

生物活性

Fmoc-thr(galnac(AC)3-alpha-D)-OH is a glycosylated amino acid that plays a pivotal role in the synthesis of glycopeptides, particularly those mimicking the Tn antigen, a tumor-associated carbohydrate antigen (TACA). This compound is significant in cancer research and immunotherapy due to its involvement in tumor growth and immune evasion.

Chemical Structure and Properties

This compound consists of:

- Fmoc group : A fluorene-9-methoxycarbonyl protecting group that facilitates solid-phase peptide synthesis.

- Threonine residue : An amino acid that serves as the backbone for peptide synthesis.

- GalNAc moiety : N-acetylgalactosamine, with three acetyl groups, enhancing biological compatibility.

Tumor-Associated Carbohydrate Antigens (TACAs)

TACAs, including the Tn antigen, are carbohydrate structures overexpressed in various cancers. They are implicated in:

- Tumor growth : By promoting cell proliferation.

- Metastasis : Facilitating the spread of cancer cells.

- Immune evasion : Allowing cancer cells to escape immune detection.

The Tn antigen is specifically characterized by a single GalNAc molecule attached to serine or threonine residues, making this compound a crucial building block for studying these processes .

Synthesis and Applications

The synthesis of glycopeptides using this compound allows researchers to explore the biological functions of Tn antigens. These synthetic mimics can be utilized for:

- Cancer vaccines : Targeting Tn antigens to stimulate immune responses.

- Diagnostic tools : Enhancing detection methods for cancer.

Case Studies

-

Clinical Trials on GalNAc-Conjugated ASOs

- A study assessed the safety and efficacy of GalNAc3-conjugated antisense oligonucleotides (ASOs). The results indicated a significant increase in potency (up to 30-fold) compared to unconjugated ASOs, with no adverse class effects noted across various doses .

- The trial included 642 participants, demonstrating the potential of GalNAc as a targeting ligand for liver cells, highlighting its therapeutic applications in RNA-targeted therapies.

- Synthesis of Glycopeptide Mimics

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities based on structural variations:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-serine(galnac(AC)3-alpha-D)-OH | Similar Fmoc-protected amino acid with galactosamine | Distinct amino acid backbone (serine vs. threonine) |

| Fmoc-threonine(β-galactose)-OH | Contains β-galactose instead of galactosamine | Different sugar moiety affects biological activity |

| Fmoc-threonine(α-galactose)-OH | α-galactose as the sugar component | Variation in sugar stereochemistry |

The unique configuration and acetylation pattern of this compound may impart distinct biological properties compared to similar compounds, making it critical for targeted therapeutic applications .

特性

IUPAC Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLCJWGAUPPZQJ-ZNHCDWFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。